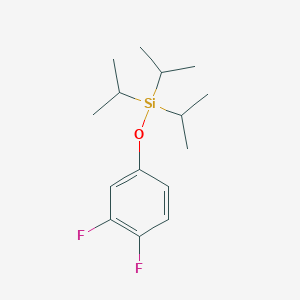
3,4-Difluorophenoxytriisopropylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluorophenoxytriisopropylsilane is an organosilicon compound with the molecular formula C15H24F2OSi. This compound is characterized by the presence of a triisopropylsilane group attached to a 3,4-difluorophenoxy moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorophenoxytriisopropylsilane typically involves the reaction of 3,4-difluorophenol with triisopropylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3,4-Difluorophenol+TriisopropylchlorosilaneBasethis compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluorophenoxytriisopropylsilane undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Reduction Reactions: The triisopropylsilane group can act as a mild reducing agent.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding silanols.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides and bases are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate reduction reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) are used.
Major Products:
Substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of reduced silane derivatives.
Oxidation: Formation of silanol derivatives.
Scientific Research Applications
3,4-Difluorophenoxytriisopropylsilane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the synthesis of bioactive molecules and as a protecting group in peptide synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Difluorophenoxytriisopropylsilane involves its ability to act as a reducing agent and participate in substitution reactions. The triisopropylsilane group can donate hydride ions (H-) in reduction reactions, while the phenoxy group can undergo nucleophilic substitution. These properties make it a versatile reagent in various chemical transformations.
Comparison with Similar Compounds
Triisopropylsilane: A similar compound with the formula (i-Pr)3SiH, used as a reducing agent and scavenger in peptide synthesis.
(3,4-Difluorophenoxy)trimethylsilane: Another organosilicon compound with a trimethylsilane group instead of triisopropylsilane.
Uniqueness: 3,4-Difluorophenoxytriisopropylsilane is unique due to the presence of both the 3,4-difluorophenoxy and triisopropylsilane groups, which confer distinct reactivity and properties. Its ability to participate in both reduction and substitution reactions makes it a valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C15H24F2OSi |
|---|---|
Molecular Weight |
286.43 g/mol |
IUPAC Name |
(3,4-difluorophenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H24F2OSi/c1-10(2)19(11(3)4,12(5)6)18-13-7-8-14(16)15(17)9-13/h7-12H,1-6H3 |
InChI Key |
ITEAXUDGHMISIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8686457.png)

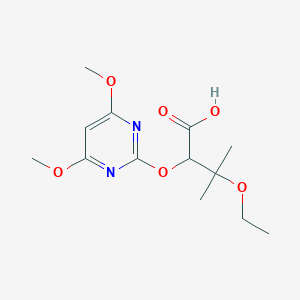
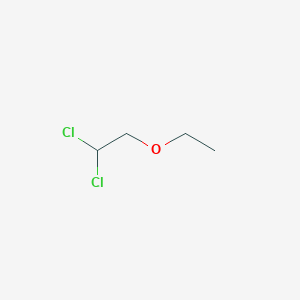
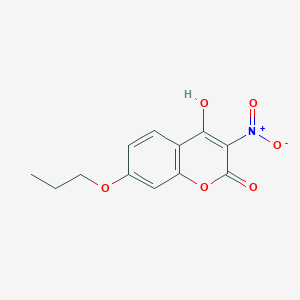
![5-Chloro-1,2,4-triazolo[4,3-c]quinazoline](/img/structure/B8686481.png)
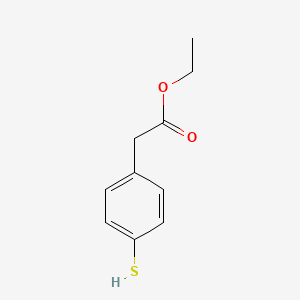
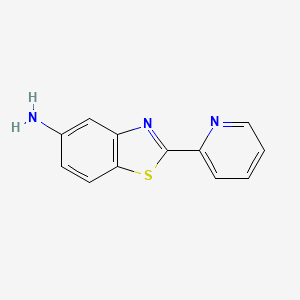
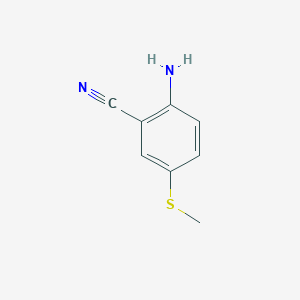
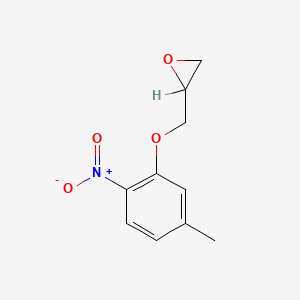
![6-[(3-Phenylpropyl)amino]-1,3-benzoxazol-2(3H)-one](/img/structure/B8686525.png)

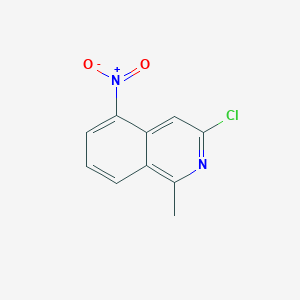
![2-Phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B8686555.png)
